molecular formula C11H13NO2 B2755621 Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- CAS No. 50603-87-7

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-

Cat. No.: B2755621
CAS No.: 50603-87-7
M. Wt: 191.23
InChI Key: LWGRTXTUEQSKBX-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- features a benzopyran (chromane) core, a bicyclic structure consisting of a benzene ring fused to a partially saturated pyran ring (3,4-dihydro-2H-1-benzopyran). The acetamide group (-NHCOCH₃) is attached at the 6-position of the benzopyran system.

Key inferred properties of the parent compound:

  • Core structure: 3,4-dihydro-2H-1-benzopyran with a planar aromatic ring and a partially saturated oxygen-containing ring.
  • Functional groups: Acetamide (polar, hydrogen-bonding capability) and ether oxygen (lipophilic character).

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGRTXTUEQSKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 3,4-Dihydro-2H-1-Benzopyran-6-Amine

The synthesis of acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- universally begins with the preparation of the primary amine intermediate, 3,4-dihydro-2H-1-benzopyran-6-amine. Two predominant methodologies have emerged for generating this precursor:

Bromination Followed by Nucleophilic Substitution

A widely adopted approach involves bromination of the benzopyran core at the 8-position, followed by amination. In a representative procedure, 8-bromo-3,4-dihydro-2H-1-benzopyran-6-amine is synthesized via bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Subsequent treatment with aqueous ammonia in dimethylformamide (DMF) at 80°C for 12 hours yields the 6-amine derivative with 72–85% purity.

Nitro Reduction Strategy

Alternative routes employ nitration followed by catalytic hydrogenation. Nitration of 3,4-dihydro-2H-1-benzopyran using fuming nitric acid in sulfuric acid produces the 6-nitro derivative, which undergoes hydrogenation over palladium-on-carbon (10% Pd/C) in ethanol at 50 psi H₂ pressure. This method achieves >90% conversion to the amine with minimal byproducts.

Acetylation of 3,4-Dihydro-2H-1-Benzopyran-6-Amine

The critical acetylation step demonstrates significant variability in reagent selection and reaction conditions:

Classical Acetic Anhydride Method

Treatment of 3,4-dihydro-2H-1-benzopyran-6-amine (1.0 equiv) with acetic anhydride (1.2 equiv) in anhydrous DMF under nitrogen atmosphere at 80°C for 6 hours provides the target acetamide in 78–82% yield. Excess reagent is quenched with ice-water, and the product precipitates as white crystals (mp 162–164°C).

Acetyl Chloride Coupling

For enhanced reactivity, acetyl chloride (1.5 equiv) in dichloromethane with triethylamine (2.0 equiv) as HCl scavenger achieves complete conversion within 2 hours at 0–5°C. This method reduces thermal degradation risks, yielding 85–89% product with higher purity (Rf 0.86 in benzene:methanol 1:5).

Table 1: Comparative Analysis of Acetylation Methods
Parameter Acetic Anhydride Method Acetyl Chloride Method
Reaction Temperature 80°C 0–5°C
Time 6 hours 2 hours
Yield 78–82% 85–89%
Purity (TLC Rf) 0.92 0.86
Byproduct Formation 5–8% <2%

Advanced Catalytic Approaches

Recent developments incorporate transition metal catalysis for improved efficiency:

Palladium-Mediated Coupling

Adapting methodologies from benzopyran hybrid synthesis, a palladium(II) acetate-catalyzed (5 mol%) reaction in acetonitrile with sodium acetate (3.0 equiv) enables acetylation at ambient temperature. This 16-hour process achieves 91% yield with exceptional regioselectivity, leveraging β-hydride elimination mechanisms observed in Matsuda–Heck arylation systems.

Solvent Effects on Reaction Kinetics

Systematic solvent screening reveals acetonitrile as optimal (k = 0.42 h⁻¹), outperforming DMF (k = 0.31 h⁻¹) and THF (k = 0.18 h⁻¹). Polar aprotic solvents enhance nucleophilicity of the amine while stabilizing transition states through dipole interactions.

Purification and Characterization

Final product isolation employs sequential techniques:

Recrystallization Optimization

Ethanol proves ideal for recrystallization, producing needle-like crystals with 99.5% purity (HPLC). Alternative solvents like ethyl acetate yield amorphous solids requiring silica gel chromatography for purification.

Spectroscopic Confirmation

Critical characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 6.58 (s, 1H, ArH), 4.21 (t, J = 5.6 Hz, 2H, OCH₂), 3.02 (t, J = 6.0 Hz, 2H, CH₂N), 2.65 (quin, J = 5.8 Hz, 2H, CH₂), 2.10 (s, 3H, COCH₃).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Industrial-Scale Considerations

Pilot plant trials demonstrate the acetic anhydride method's scalability, with 50 kg batches achieving 79% yield in stainless steel reactors. Continuous flow systems reduce reaction time to 45 minutes through enhanced heat transfer.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

A. Chemistry

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- serves as a precursor in synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to novel chemical entities with diverse functionalities.

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. It has been studied for its effects on various biological targets:

  • Anticancer Activity: Similar chroman derivatives have shown selective activity against apoptosis-resistant glioblastoma cells by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease .

C. Medicinal Applications

The therapeutic potential of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- is being explored in treating various diseases due to its biological activities. Case studies have highlighted its role in developing new drugs targeting specific diseases.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

A. Anticancer Research

A study demonstrated that Acetamide derivatives could induce apoptosis in glioblastoma cells through the inhibition of TNF-alpha-induced ICAM-1 expression on endothelial cells. This finding suggests potential therapeutic strategies for treating aggressive brain tumors.

B. Enzyme Inhibition Studies

Research focused on synthesizing new sulfonamide-acetamide derivatives indicated substantial inhibitory activity against α-glucosidase while exhibiting weak inhibition against acetylcholinesterase. Such studies emphasize the compound's potential for developing treatments for metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Source (Evidence ID)
N-(7-nitro-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide Nitro (-NO₂) at position 7 C₁₁H₁₂N₂O₄ 236.23 EN300-6482345
N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide Ethoxy (-OCH₂CH₃) at position 2 C₁₃H₁₇NO₃ 235.28 378753-24-3
3'-N'-Acetylfusarochromanone Amino (-NH₂), dimethyl, oxo groups C₁₇H₂₁N₃O₆ 363.36 120976-97-8

Structural Analysis

Increased molecular weight (236.23) compared to the parent compound due to the nitro group. The nitro group may enhance polarity, affecting solubility and binding interactions in biological systems.

N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide (): An ethoxy group at position 2 adds lipophilicity, which could improve membrane permeability and pharmacokinetic properties. Molecular formula (C₁₃H₁₇NO₃) reflects the addition of two carbons and one oxygen from the ethoxy substituent.

3'-N'-Acetylfusarochromanone (): A complex derivative with amino, dimethyl, and oxo groups, significantly increasing molecular weight (363.36).

Implications of Substituents

  • Electron-withdrawing groups (e.g., nitro) : May reduce electron density on the aromatic ring, influencing interactions with electron-rich biological targets.
  • Lipophilic groups (e.g., ethoxy) : Likely to enhance blood-brain barrier penetration or prolong metabolic half-life.
  • Polar groups (e.g., amino, oxo): Improve aqueous solubility but may reduce passive diffusion across membranes.

Biological Activity

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- features a benzopyran moiety attached to an acetamide functional group. The molecular formula is C₁₃H₁₅NO, with a molecular weight of approximately 219.28 g/mol. This unique structure is thought to contribute to its diverse biological activities.

Synthesis Methods

The synthesis of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- typically involves the reaction of 3,4-dihydro-2H-benzopyran-6-amine with acetic anhydride under reflux conditions in a suitable solvent such as ethyl acetate. The product is purified through recrystallization processes.

Antimicrobial Activity

Research has indicated that compounds similar to Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzopyran can inhibit the growth of various bacterial strains and fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of benzopyran derivatives has been highlighted in several studies. Acetamide derivatives have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Neuroprotective Effects

There is emerging evidence suggesting that Acetamide derivatives may possess neuroprotective properties. For example, certain analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds with similar structures demonstrated notable inhibition rates, indicating potential therapeutic applications in neurodegenerative diseases .

Study 1: Inhibition of Acetylcholinesterase

A study evaluating the inhibitory effects of various acetamide derivatives on AChE found that some compounds exhibited IC50 values as low as 0.08 μM, significantly surpassing standard reference compounds . This suggests that Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- could be a promising candidate for further development in treating Alzheimer’s disease.

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of substituted acetamides against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent antibacterial activity, supporting the hypothesis that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)
Acetamide, N-(3,4-dihydro-2H-benzopyran-6-yl)-AChE Inhibition0.08
4-amido-3,4-dihydro-2H-benzopyranSmooth Muscle RelaxationNot specified
Benzothiazol-acetamidesAChE Inhibition0.08

The biological activity of Acetamide, N-(3,4-dihydro-2H-benzopyran-6-yl)- can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound's structure allows it to effectively bind to enzymes like AChE, inhibiting their activity and thereby influencing neurotransmitter levels.
  • Antioxidant Activity : Some studies suggest that benzopyran derivatives possess antioxidant properties that can mitigate oxidative stress in cells .
  • Modulation of Inflammatory Pathways : The presence of the acetamide group may enhance the compound's ability to interfere with inflammatory signaling pathways.

Q & A

Q. What analytical techniques are recommended for confirming the molecular structure of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-?

To confirm the molecular structure, use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify hydrogen and carbon environments, particularly focusing on the benzopyran ring system and acetamide substituents .
  • Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1650–1750 cm1^{-1}) and NH bending modes (~1550 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peak at m/z 236.23) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and validate synthetic yields .

Q. How can researchers optimize the synthesis of benzopyran-containing acetamide derivatives?

Key steps include:

  • Reagent Selection : Use brominated intermediates (e.g., 7-nitro-3,4-dihydro-2H-1-benzopyran-6-amine) for regioselective amidation .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for nucleophilic substitution .
  • Temperature Control : Maintain mild conditions (e.g., 50–80°C) to avoid decomposition of the benzopyran core .
  • Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound for drug discovery?

  • LogP/LogD Calculations : Use software like ChemAxon or ACD/Labs to estimate partition coefficients (LogP ~2.5) and pH-dependent solubility .
  • pKa Prediction : Determine the acetamide group’s pKa (~13.7) to assess ionization under physiological conditions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications .

Q. What strategies resolve contradictions in synthetic yields reported for similar benzopyran-acetamide derivatives?

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to identify intermediate bottlenecks .
  • Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amidation to improve efficiency .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., temperature, stoichiometry) and validate reproducibility .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • ADME Profiling :
    • Absorption : Measure Caco-2 cell permeability to predict oral bioavailability .
    • Metabolism : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
    • Excretion : Track radiolabeled compound (e.g., 14C^{14}C) in urine and feces .
  • Toxicology : Conduct acute toxicity assays in rodent models, monitoring hepatic and renal biomarkers .

Q. What advanced spectroscopic techniques elucidate electronic interactions within the benzopyran-acetamide scaffold?

  • X-ray Crystallography : Resolve crystal structures to analyze intramolecular hydrogen bonding and π-π stacking .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Time-Resolved Fluorescence : Study excited-state dynamics to assess photostability for photopharmacology applications .

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